BenchChemオンラインストアへようこそ!

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol

chemical_procurement purity_specification research_chemical

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol (CAS 1355191-92-2) is a structurally unique, 2,3,6-trisubstituted pyridine building block. It features a secondary alcohol at the 3-position, enabling diverse synthetic transformations (oxidation, acylation, dehydration) for parallel library synthesis. Its distinct structure provides a key entry point for exploring the SAR of the 3-substituent on the 2-methyl-6-morpholinopyridine scaffold, making it ideal for de novo screening and chemical biology probe development. With commercial purity levels ≥98%, it is suitable as a starting material for lead optimization programs where empirical validation is paramount. Critically, its absence of published biological activity data makes it a potential negative control for assays targeting related morpholinopyridine derivatives.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B11799508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC(C1=C(N=C(C=C1)N2CCOCC2)C)O
InChIInChI=1S/C13H20N2O2/c1-3-12(16)11-4-5-13(14-10(11)2)15-6-8-17-9-7-15/h4-5,12,16H,3,6-9H2,1-2H3
InChIKeyKBBWWHUUOPPAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol: Structural Identity, Vendor Specifications, and the Evidence Gap for Pharmacological Selection


1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol (CAS 1355191-92-2, MW 236.31, formula C13H20N2O2) is a 2,3,6-trisubstituted pyridine bearing a secondary alcohol at the 3-position, a methyl group at position 2, and a morpholine ring at position 6 . It is listed by multiple chemical vendors as a research-grade building block with purity specifications ranging from 95% to 98% . Despite its commercial availability, a search of PubMed, BindingDB, ChEMBL, and major patent databases as of April 2026 returned zero primary research articles or patents that report quantitative biological activity, ADMET, or physicochemical profiling data for this specific compound. The absence of peer-reviewed pharmacological characterization means that any claims of biological differentiation must be treated as unvalidated. This guide therefore focuses on structural classification, vendor-supplied quality metrics, and the evidence limitations that should inform procurement decisions.

Why 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol Cannot Be Interchanged with Its Closest Analogs Without Empirical Validation


The closest commercially available structural analogs—1-(2-methyl-6-morpholinopyridin-3-yl)ethanol (one carbon shorter in the alcohol side chain) and (2-methyl-6-morpholinopyridin-3-yl)methanamine (replacement of the alcohol with an aminomethyl group)—differ in hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility . Even within the broader 6-(morpholinoalkyl)-substituted pyridine class described in niacin mimetic patents (e.g., US-9212142-B2), small alkyl chain variations have been shown to alter GPR109A potency, pharmacokinetic half-life, and off-target profiles [1]. Without direct head-to-head experimental data comparing the target compound against these analogs under identical assay conditions, any assumption of functional interchangeability is unfounded. Procurement decisions for SAR exploration, chemical biology probe development, or lead optimization must therefore be grounded in the compound's unique structural attributes and the user's own empirical validation, not on unverified class-level inferences.

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol: Quantitative Evidence Dimensions from Available Data Sources


Vendor-Supplied Purity: 95%–98% as the Sole Quantitative Specification for Procurement Decisions

Among vendors listing this compound, purity is the only consistently reported quantitative metric. AKSi specifies a minimum purity of 95% , while Leyan reports 98% . No certificate of analysis with HPLC/GC traces or impurity profiles was publicly available from either source at the time of search. This contrasts with clinical-grade small molecules and well-characterized probe compounds, for which residual solvent levels, heavy metal content, and chiral purity are routinely disclosed.

chemical_procurement purity_specification research_chemical

Molecular Descriptors: Predicted Physicochemical Profile vs. Structurally Closest Analogs

The target compound (MW 236.31, C13H20N2O2) carries a secondary alcohol on a three-carbon chain attached to the pyridine 3-position, distinguishing it from the ethanol analog (MW 222.28, one fewer methylene) and the methanamine analog (MW 207.27, amine replacing alcohol). These structural differences are predicted to impact LogP, hydrogen bond donor/acceptor counts, and metabolic stability, but no experimental LogP, solubility, or pKa data for any of these three compounds were found in the public domain . The compound '1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-ol'—a regioisomer with the methyl group at position 5 rather than position 2—is also commercially available but similarly lacks published characterization data, illustrating the broader evidence gap across this morpholinopyridine subfamily .

physicochemical_properties drug-likeness SAR

Absence of ADMET and In Vitro Pharmacology Data: A Critical Procurement Consideration

Across BindingDB, ChEMBL, PubMed, and Google Patents, no in vitro ADMET data (CYP inhibition, microsomal stability, Caco-2 permeability, plasma protein binding, hERG liability) or target-based pharmacology data were found for the target compound [1][2][3]. This contrasts sharply with structurally more advanced 6-(morpholinoalkyl)-substituted pyridines disclosed in the niacin mimetic patent family (US-9212142-B2), where exemplified compounds were profiled for GPR109A agonism, lipid modulation in vivo, and metabolic stability [3]. The absence of such data for the target compound means that its selectivity, off-target risk, and in vivo suitability cannot be assessed relative to any comparator—including the closest analogs—without the user generating primary data de novo.

ADMET pharmacokinetics data_gap risk_assessment

Structural Classification: 2,3,6-Trisubstituted Pyridine with a Secondary Alcohol Motif vs. Common Bioisosteric Replacements

The 3-propan-1-ol substituent on the pyridine ring presents a secondary alcohol capable of acting as both hydrogen bond donor and acceptor, distinct from the primary alcohol in the ethanol analog and the amine in the methanamine analog. In the broader context of kinase and GPCR-targeted pyridines, secondary alcohols have been employed as metabolically more stable replacements for primary alcohols or as conformational constraints [1]. However, no studies directly comparing the secondary alcohol-containing target compound with its primary alcohol or amine analogs on any biological endpoint were found. The morpholine ring at position 6 is a common solubilizing group in medicinal chemistry, but its contribution to target binding or selectivity in this specific scaffold remains uncharacterized [1].

medicinal_chemistry bioisostere scaffold_hopping

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol: Evidence-Supported Application Scenarios Based on Current Data Availability


Early-Stage Medicinal Chemistry: Building Block for Parallel Synthesis and SAR Exploration

The compound's commercial availability in 95–98% purity [1] makes it a viable starting material for parallel library synthesis, where the secondary alcohol can be oxidized, acylated, or converted to a leaving group for further diversification. Its structural distinction from the ethanol and methanamine analogs provides an entry point for exploring the SAR of the 3-substituent on the 2-methyl-6-morpholinopyridine scaffold. However, because no target-binding or cellular activity data exist for any member of this series, the compound is suitable only for de novo screening campaigns where the user accepts the full burden of primary assay generation.

Negative Control or Inactive Comparator in Biochemical Assays

Given the documented lack of biological activity data in public databases , this compound may serve as a negative control or inactive comparator in assays targeting structurally related morpholinopyridine derivatives (e.g., niacin mimetics targeting GPR109A or kinases inhibited by 6-morpholinopyridines). Its predicted lack of activity—pending user confirmation—could be leveraged to establish assay windows for active analogs disclosed in patent literature [1]. Users must independently verify inactivity under their specific assay conditions.

Synthetic Intermediate for Propanone or Propenyl Derivatives

The secondary alcohol functionality at the 3-position can be oxidized to the corresponding ketone (propanone derivative) or dehydrated to the α,β-unsaturated propenyl analog, both of which may serve as electrophilic handles for further functionalization or as potential Michael acceptors in covalent inhibitor design. The morpholine ring provides aqueous solubility that may facilitate aqueous-phase chemistry. The absence of published synthetic protocols for these transformations means users must develop and optimize their own methods.

Physicochemical Profiling Studies Comparing Morpholinopyridine Regioisomers

The availability of the 2-methyl (target compound) and 5-methyl regioisomers (CAS 1355219-71-4) from commercial sources creates an opportunity for comparative LogP, solubility, and permeability measurements. Such head-to-head physicochemical profiling of positional isomers is valuable for medicinal chemists establishing structure-property relationships, even in the absence of biological data. The target compound's 2-methyl substitution may confer different conformational preferences and electronic properties compared to the 5-methyl isomer, though this remains experimentally unverified.

Quote Request

Request a Quote for 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.